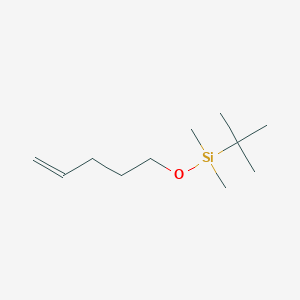
Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)-: is a chemical compound with the molecular formula C11H24OSi. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its unique properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)- typically involves the reaction of 4-penten-1-ol with tert-butyl(dimethyl)silane in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of a solvent like tetrahydrofuran (THF). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes or hydrocarbons.
Substitution: The compound can participate in substitution reactions where the pentenyloxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Simpler silanes or hydrocarbons.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)- is used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in the development of new materials with unique properties .
Biology: In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility and functionality. It is also explored for its potential in drug delivery systems .
Medicine: In medicine, Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)- is investigated for its potential use in developing new therapeutic agents and diagnostic tools .
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. It is also utilized in the manufacturing of electronic components and as a coupling agent in various applications .
Mechanism of Action
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)- involves its interaction with various molecular targets and pathways. The compound can form stable bonds with organic and inorganic substrates, enhancing their properties. It can also act as a cross-linking agent, improving the mechanical strength and durability of materials .
Comparison with Similar Compounds
- Silane, trimethyl(4-pentenyloxy)-
- Silane, (1,1-dimethylethyl)dimethyl(3-butenyloxy)-
- Silane, (1,1-dimethylethyl)dimethyl(5-hexenyloxy)-
Comparison: Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)- is unique due to its specific structure, which provides distinct reactivity and properties compared to similar compounds. For example, the position of the pentenyloxy group can influence the compound’s reactivity and the types of reactions it can undergo. This makes it particularly useful in applications where precise control over chemical reactivity is required .
Properties
CAS No. |
127154-84-1 |
|---|---|
Molecular Formula |
C11H24OSi |
Molecular Weight |
200.39 g/mol |
IUPAC Name |
tert-butyl-dimethyl-pent-4-enoxysilane |
InChI |
InChI=1S/C11H24OSi/c1-7-8-9-10-12-13(5,6)11(2,3)4/h7H,1,8-10H2,2-6H3 |
InChI Key |
XDTGMYOXTAZXRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















